molecular formula C23H20N2O5S B2422228 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-26-7

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2422228
CAS No.: 941902-26-7
M. Wt: 436.48
InChI Key: NOQXTVGIHWHNMN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a benzo[d]oxazole ring, a phenyl group, and a sulfonyl-propanamide moiety

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-29-18-9-11-19(12-10-18)31(27,28)14-13-22(26)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)30-23/h2-12,15H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXTVGIHWHNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between the benzo[d]oxazole derivative and a phenylboronic acid.

    Introduction of the sulfonyl-propanamide moiety: This can be done by reacting the intermediate with a sulfonyl chloride followed by amidation with a suitable amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation with bromine (Br2) or nitration with nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methylphenyl)sulfonyl)propanamide: Similar structure with a methyl group instead of a methoxy group.

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzo[d]oxazole ring and the sulfonyl-propanamide moiety also contributes to its distinct properties.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides an overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Common Name This compound
CAS Number 941902-26-7
Molecular Formula C23_{23}H20_{20}N2_{2}O5_{5}S
Molecular Weight 436.5 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]oxazole ring : Achieved through cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.
  • Attachment of the phenyl group : Often performed via a Suzuki coupling reaction.
  • Introduction of the sulfonyl-propanamide moiety : Accomplished by reacting the intermediate with a sulfonyl chloride followed by amidation with an amine.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds with similar structures. For example, benzoxazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies indicated that specific compounds led to a notable decrease in mRNA expression levels of these cytokines without causing hepatotoxicity .

In particular, compounds derived from benzoxazole have been shown to inhibit the phosphorylation of STAT3 and NF-κB pathways, crucial for mediating inflammatory responses. This suggests that this compound may similarly inhibit these pathways, contributing to its anti-inflammatory potential.

Anticancer Activity

The compound's structural components suggest potential anticancer activity, particularly against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines. Several derivatives have demonstrated moderate to excellent cytotoxic effects in preclinical studies, indicating a promising avenue for cancer therapeutics.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated various benzoxazole derivatives for their ability to inhibit IL-1β and IL-6 mRNA expression. Compounds that were structurally similar to this compound showed significant activity against these inflammatory markers .
  • In Vivo Studies : In mice models subjected to LPS-induced inflammation, treatment with specific benzoxazole derivatives resulted in reduced levels of IL-6, IL-1β, and TNF-α, demonstrating their efficacy in modulating inflammatory responses without significant hepatotoxicity .

Summary

This compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer contexts. The compound's ability to inhibit key inflammatory cytokines and its potential cytotoxic effects against cancer cell lines warrant further investigation. Continued research into its mechanisms of action and therapeutic applications could lead to significant advancements in treating inflammatory diseases and cancers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Formation of the benzo[d]oxazole core : Cyclization of 2-aminophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions .

Introduction of the sulfonylpropanamide group : Coupling the benzo[d]oxazole intermediate with 3-((4-methoxyphenyl)sulfonyl)propanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .

  • Optimization : Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, DMF or dichloromethane as solvents and triethylamine as a base enhance coupling efficiency .

Q. How is the structure of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent integration and regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What in vitro models are used to screen its biological activity?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against bacterial strains (e.g., Mycobacterium tuberculosis) using broth microdilution .
  • Enzyme Inhibition : Fluorometric or colorimetric assays for cyclooxygenase (COX) or kinase inhibition, comparing IC₅₀ values to reference inhibitors .

Advanced Research Questions

Q. How does the sulfonyl group influence pharmacokinetic properties?

  • Solubility and Lipophilicity : The sulfonyl group enhances water solubility but may reduce membrane permeability. LogP values calculated via HPLC or shake-flask methods guide formulation strategies .
  • Metabolic Stability : In vitro liver microsome assays (e.g., human CYP450 isoforms) assess oxidative metabolism. Sulfonyl groups often resist hydrolysis, improving plasma half-life .

Q. What structural analogs show improved bioactivity, and why?

  • Structure-Activity Relationship (SAR) Insights :

  • Nitro vs. Methoxy Substituents : Nitro groups on the phenyl ring increase antimicrobial potency but may elevate toxicity. Methoxy groups balance activity and safety .
  • Benzoxazole vs. Benzothiazole : Replacing oxazole with thiazole (e.g., in compound 11, ) alters electron density, affecting target binding .
    • Data : Comparative MIC tables (e.g., 0.48–1.85 µg/mL for benzoxazole vs. 2.3–4.7 µg/mL for benzothiazole derivatives) highlight critical substituents .

Q. How can off-target effects be mitigated during in vivo studies?

  • Strategies :

  • Prodrug Design : Masking the sulfonyl group with enzymatically cleavable moieties (e.g., esters) reduces off-target interactions .
  • Functional Group Modifications : Introducing polar groups (e.g., hydroxyl) improves selectivity for target enzymes like COX-2 over COX-1 .

Q. What computational tools predict binding modes with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or bacterial enoyl-ACP reductase .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over time (e.g., RMSD <2 Å over 100 ns) .

Contradictions and Resolution

Q. How to resolve discrepancies in reported bioactivity data?

  • Case Study : Conflicting MIC values for tuberculosis strains may arise from:

  • Strain Variability : Use standardized strains (e.g., H37Rv) and replicate across labs .
  • Assay Conditions : Control pH, inoculum size, and solvent (DMSO ≤1% v/v) .

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